molecular formula C12H11FO3 B14312288 Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate CAS No. 111556-82-2

Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate

Cat. No.: B14312288
CAS No.: 111556-82-2
M. Wt: 222.21 g/mol
InChI Key: AUSGCJVENWZWPN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a fluorophenyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-chlorophenyl)methylidene]-3-oxobutanoate
  • Methyl 2-[(4-bromophenyl)methylidene]-3-oxobutanoate
  • Methyl 2-[(4-methylphenyl)methylidene]-3-oxobutanoate

Uniqueness

Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

111556-82-2

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H11FO3/c1-8(14)11(12(15)16-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3

InChI Key

AUSGCJVENWZWPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)F)C(=O)OC

Origin of Product

United States

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